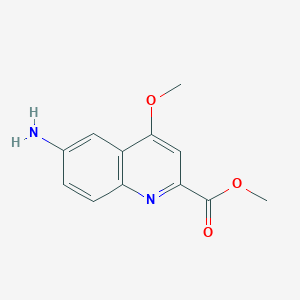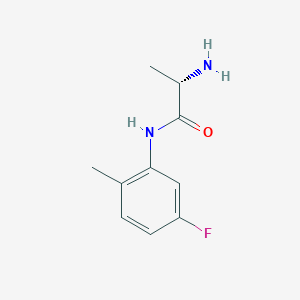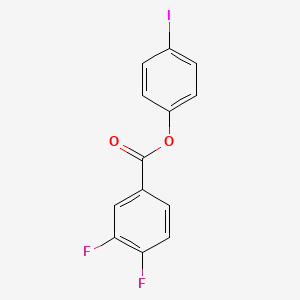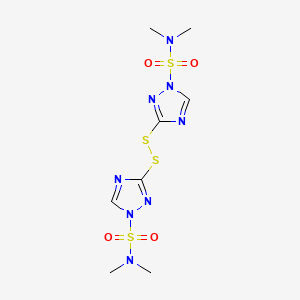
3,4-Difluoro-1-Methyl-1H-Pyrrole-2,5-Dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Difluoro-1-Methyl-1H-Pyrrole-2,5-Dione is a heterocyclic organic compound characterized by the presence of a pyrrole ring substituted with two fluorine atoms at positions 3 and 4, and a methyl group at position 1
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-1-Methyl-1H-Pyrrole-2,5-Dione typically involves the fluorination of a suitable precursor. One common method involves the reaction of 1-methyl-1H-pyrrole-2,5-dione with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Difluoro-1-Methyl-1H-Pyrrole-2,5-Dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
3,4-Difluoro-1-Methyl-1H-Pyrrole-2,5-Dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,4-Difluoro-1-Methyl-1H-Pyrrole-2,5-Dione depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in medicinal chemistry.
Comparación Con Compuestos Similares
3,4-Dichloro-1-Methyl-1H-Pyrrole-2,5-Dione: Similar structure but with chlorine atoms instead of fluorine.
3,4-Dibromo-1-Methyl-1H-Pyrrole-2,5-Dione: Similar structure but with bromine atoms instead of fluorine.
3,4-Difluoro-1-Ethyl-1H-Pyrrole-2,5-Dione: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness: The presence of fluorine atoms in 3,4-Difluoro-1-Methyl-1H-Pyrrole-2,5-Dione imparts unique properties such as increased electronegativity, enhanced metabolic stability, and improved binding affinity in biological systems. These characteristics make it distinct from its halogenated analogs and valuable in various research applications.
Propiedades
Fórmula molecular |
C5H3F2NO2 |
|---|---|
Peso molecular |
147.08 g/mol |
Nombre IUPAC |
3,4-difluoro-1-methylpyrrole-2,5-dione |
InChI |
InChI=1S/C5H3F2NO2/c1-8-4(9)2(6)3(7)5(8)10/h1H3 |
Clave InChI |
RXQZXZIVQNLWNA-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C(=C(C1=O)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-(Benzyloxy)-1-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-5a,6-dihydro-1H-imidazo[2,1-b]purine](/img/structure/B15202396.png)
![(5AS,10bR)-2-mesityl-9-nitro-2,5a,6,10b-tetrahydro-4H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium chloride](/img/structure/B15202401.png)




![4-[6-(4-carboxyphenyl)-9,10-dioxoanthracen-2-yl]benzoic acid](/img/structure/B15202436.png)
